2,4,6-Tribromobenzene-1,3-diamine

Description

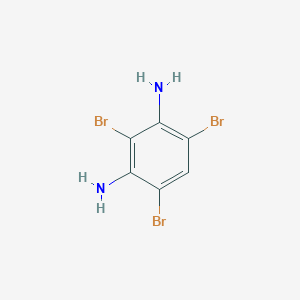

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMNUFNDGIZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570107 | |

| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62477-06-9 | |

| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3-diamine: Core Chemical Properties and Applications

Executive Summary

2,4,6-Tribromobenzene-1,3-diamine is a highly functionalized aromatic compound that serves as a pivotal building block in advanced organic synthesis and materials science.[1] Its unique structure, featuring a benzene core symmetrically substituted with three electron-withdrawing bromine atoms and two nucleophilic amine groups, imparts a distinct electronic profile and versatile reactivity.[1] The presence of bromine atoms significantly modulates the basicity and reactivity of the diamine functionalities, allowing for selective and programmed chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity profile, synthesis, and key applications, with a focus on its utility in the development of novel materials and as a precursor for complex molecular architectures.

Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in research and development.

Chemical Identifiers

Structural Representation

The symmetrical arrangement of substituents on the benzene ring is a key feature of this molecule.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data provides critical parameters for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source |

| Molecular Weight | 344.83 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | Inferred from similar compounds |

| Melting Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 120-122 °C) | [3] |

| Boiling Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 300 °C) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, chloroform, ether. | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.[1]

-

A singlet corresponding to the single aromatic proton at the C5 position.

-

A broad singlet corresponding to the four protons of the two amine (-NH₂) groups. The chemical shift of this peak can vary depending on the solvent and concentration.

-

-

¹³C NMR: Based on the molecular symmetry, four distinct signals are expected in the ¹³C NMR spectrum:

-

One signal for the aromatic carbon bearing a hydrogen atom (C5).

-

Three signals for the carbons attached to the bromo and amino substituents (C1/C3, C2/C6, and C4).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

This results in a cluster of peaks for the molecular ion at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

N-H Stretching: Two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

-

Aromatic C-H Stretching: A peak is expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A signal is expected in the 1250-1350 cm⁻¹ range.

Synthesis and Reactivity

The synthetic utility of this compound stems from its dual reactivity, allowing for transformations at either the amine or bromo-substituted positions.

Reactivity Profile

The molecule's reactivity is a product of the interplay between its electron-donating amine groups and electron-withdrawing bromine atoms.

-

Influence of Bromine Substituents: The three strongly electron-withdrawing bromine atoms significantly decrease the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amine groups. This inductive effect reduces the basicity and nucleophilicity of the amine groups compared to non-halogenated anilines like m-phenylenediamine.[1]

-

Amine Group Reactions: Despite their reduced basicity, the primary amine groups remain reactive nucleophiles. They can undergo a variety of reactions typical for arylamines, including:

-

Acylation (e.g., with acetic anhydride) to form amides.

-

Diazotization followed by Sandmeyer or related reactions.

-

Condensation reactions with aldehydes or ketones to form imines.

-

-

Bromine Atom Reactions: The bromine atoms serve as excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Key reactions include:

This dual reactivity enables orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains available for subsequent transformations, often through the use of protecting groups.[1]

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the direct electrophilic bromination of the commercially available precursor, m-phenylenediamine (benzene-1,3-diamine).

Caption: Proposed synthesis via electrophilic bromination.

Experimental Protocol: Conceptual Synthesis

-

Dissolution: Dissolve m-phenylenediamine in a suitable solvent, such as glacial acetic acid, in a reaction flask.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount (3 equivalents) of molecular bromine, also dissolved in acetic acid, dropwise with constant stirring.

-

Reaction: Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by TLC.

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable precursor for a range of advanced materials and complex organic molecules.

Materials Science

-

Organic Electronics: It is a key precursor for constructing complex polycyclic aromatic hydrocarbons (PAHs) and other functional materials.[1] Derivatives incorporating this tribromobenzene core have demonstrated potential for enhanced π-π stacking and charge transport mobility, making them promising candidates for organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]

-

Covalent Organic Frameworks (COFs): The diamine functionalities make this molecule an ideal "linker" or monomer for the synthesis of imine-linked COFs. COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis.[7] The rigid aromatic core and defined reaction vectors of this molecule facilitate the formation of ordered, porous networks.

-

Polymers and Dendrimers: It is also employed in the synthesis of novel aromatic dendrimers and polymers for specialized applications, such as gas separation membranes.[1]

Synthetic Chemistry

As a versatile building block, it provides a scaffold for constructing complex molecules with a high degree of functionalization. The ability to selectively address either the amine or bromo positions through palladium-catalyzed reactions like annulation makes it invaluable for creating tailored molecular architectures.[1]

Potential in Drug Development and Agrochemicals

While specific applications in drug development are not widely documented, halogenated anilines are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The tribromo-diamino-benzene core could serve as a starting point for novel bioactive compounds where the bromine atoms can be replaced with various pharmacophores via cross-coupling chemistry.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on data for structurally similar compounds like 2,4,6-tribromoaniline and 2,4,6-trimethylbenzene-1,3-diamine, the following hazards are anticipated:

-

H315: Causes skin irritation.[9]

-

H319/H318: Causes serious eye irritation / Causes serious eye damage.[9]

-

H335: May cause respiratory irritation.

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.

References

-

PubChem. (n.d.). 2,4,6-Tribromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Retrieved from [Link]

-

Stoyanov, E. S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2788. Retrieved from [Link]

- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.

-

Al-Shargabi, M., et al. (2022). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Drug Discovery, 4(3), FDD68. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.

-

PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, July 16). Theoretical p-Phenylenediamine synthesis. Retrieved from [Link]

- ResearchGate. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from a relevant publication.

-

MDPI. (2023, March 28). Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). Retrieved from [Link]

-

ResearchGate. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides. Beilstein Journal of Organic Chemistry, 10, 1107-1113. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing m-phenylenediamine through catalytic hydrogenation of 2,4-dinitrochlorobenzene. Retrieved from [Link]

-

Chemwatch. (n.d.). GHS SDS for 1,3,5-tribromobenzene. Retrieved from [Link]

-

ResearchGate. (2020). Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of diamine. Retrieved from [Link]

-

MDPI. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

NICODOM. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5Br3N2 | CID 15212202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromobenzene-1,3-diamine from Aniline

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,4,6-Tribromobenzene-1,3-diamine, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. Recognizing the nuanced challenge posed by the specified precursor, aniline, this document outlines a robust, multi-step synthetic pathway. The strategy hinges on the controlled transformation of aniline into a suitable meta-oriented precursor, which is then subjected to exhaustive bromination. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical safety considerations and analytical characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Rationale

This compound is a highly functionalized aromatic compound whose utility stems from its unique substitution pattern, incorporating both nucleophilic amine functionalities and reactivity-modulating bromine atoms. A direct synthesis from aniline is not feasible, as the powerful activating, ortho-, para-directing nature of aniline's amino group leads exclusively to the formation of 2,4,6-tribromoaniline upon bromination.[1][2]

Therefore, a strategic, multi-step approach is required. The pathway detailed herein leverages a foundational transformation in aromatic chemistry: the conversion of aniline to an appropriate meta-diamine precursor. The overall strategy proceeds through three key stages:

-

Directed Nitration of Aniline: Exploiting the reaction conditions to favor the formation of m-nitroaniline.

-

Chemoselective Reduction: Conversion of the nitro group of m-nitroaniline to an amino group to yield m-phenylenediamine.

-

Exhaustive Electrophilic Bromination: Introduction of three bromine atoms onto the highly activated m-phenylenediamine ring to furnish the target product.

This route represents the most logical and chemically sound approach to fulfilling the synthetic objective starting from aniline.

Caption: Overall synthetic workflow from Aniline to the target compound.

Mechanistic Underpinnings of the Synthesis

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and ensuring the validity of the protocol.

Stage 1: Nitration of Aniline

While the amino group of aniline is a strong ortho-, para-director, direct nitration in a potent acidic medium (e.g., H₂SO₄/HNO₃) protonates the amine, forming the anilinium ion (-NH₃⁺). The anilinium group is a strong electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. This phenomenon allows for the formation of a significant yield of m-nitroaniline, alongside the para and ortho isomers.[1]

Stage 2: Reduction of m-Nitroaniline

The conversion of the nitro group to a primary amine is a cornerstone of aromatic synthesis. This can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, by using a metal in acidic conditions, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[3][4] The metal acts as an electron donor, and the acid provides the protons necessary for the multi-step reduction of the nitro group to an amine. This method is highly effective for reducing aromatic nitro compounds.[5]

Stage 3: Electrophilic Aromatic Bromination of m-Phenylenediamine

The final step involves the bromination of the m-phenylenediamine intermediate. The two amino groups are powerful activating substituents that donate electron density into the benzene ring, primarily at their ortho and para positions.[6] This high degree of activation facilitates polysubstitution without the need for a Lewis acid catalyst.[7] The positions at C4 and C6 are ortho to the C1-amino group and ortho/para to the C3-amino group. The C2 position is ortho to both amino groups. Consequently, these three positions are highly susceptible to electrophilic attack, leading to the rapid and exhaustive formation of this compound.

Caption: Key steps in the electrophilic bromination of m-phenylenediamine.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 3.1: Synthesis of m-Nitroaniline from Aniline

(This step requires careful control and subsequent separation of isomers.)

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 93 g (1.0 mol) of aniline.

-

Acidification: Slowly add 200 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain the temperature below 10°C.

-

Nitration: Prepare the nitrating mixture by carefully adding 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise from the funnel to the aniline solution, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture for an additional hour.

-

Workup: Pour the reaction mixture slowly onto 2 L of crushed ice with vigorous stirring.

-

Purification: The resulting mixture contains ortho, meta, and para isomers. The separation can be achieved by fractional crystallization or column chromatography, exploiting the different basicities and polarities of the isomers. This is a complex separation and is a critical control point of the synthesis.

Protocol 3.2: Synthesis of m-Phenylenediamine from m-Nitroaniline

-

Setup: In a 1 L round-bottom flask fitted with a reflux condenser, place 50 g (0.36 mol) of m-nitroaniline and 100 g of granulated tin.

-

Reaction: Add 200 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require initial cooling. Once the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the reduction is complete (indicated by the disappearance of the yellow color of nitroaniline).

-

Workup: Cool the flask and slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline to precipitate tin hydroxides.

-

Extraction: Steam distill the mixture to isolate the m-phenylenediamine or extract thoroughly with a suitable organic solvent like diethyl ether.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Protocol 3.3: Synthesis of this compound

-

Setup: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 150 mL of glacial acetic acid in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.

-

Brominating Agent Preparation: In a separate beaker, carefully dissolve 48 g (0.3 mol) of liquid bromine in 50 mL of glacial acetic acid.

-

Reaction: Add the bromine solution dropwise to the stirred m-phenylenediamine solution over 30-45 minutes, maintaining the temperature below 10°C.[8][9]

-

Precipitation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. A precipitate of the product will form.

-

Isolation: Pour the reaction mixture into 500 mL of cold water. Filter the resulting solid precipitate using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with water to remove acetic acid and any residual HBr, followed by a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

| Parameter | Value | Reference |

| Reactants | ||

| m-Phenylenediamine | 10.8 g (0.1 mol) | Stoichiometric |

| Bromine (Br₂) | 48.0 g (15.4 mL, 0.3 mol) | [10] |

| Solvent | ||

| Glacial Acetic Acid | ~200 mL | [8][9] |

| Reaction Conditions | ||

| Temperature | 0-10°C | [6] |

| Reaction Time | ~2 hours | Protocol |

| Product | ||

| Molecular Formula | C₆H₅Br₃N₂ | [11] |

| Molecular Weight | 344.83 g/mol | [11] |

| Theoretical Yield | 34.5 g | Calculated |

| Appearance | Solid | [12] |

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. A singlet should appear for the lone aromatic proton at C5. The four protons of the two amino groups will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached bromine and amino groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and strong absorptions in the lower frequency region characteristic of C-Br bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This unique pattern is definitive proof of a tribrominated compound.

-

Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.

Critical Safety and Handling Protocols

Chemical safety is non-negotiable. The reagents used in this synthesis are hazardous and require strict handling protocols.

-

Aniline: Highly toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Always handle in a fume hood and wear appropriate PPE.

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care, using acid-resistant gloves and face shield. Always add acid to water, never the reverse.

-

Bromine (Br₂): A highly toxic, volatile, and severely corrosive liquid. It can cause severe chemical burns on contact and is fatal if inhaled.[13][14] All operations involving liquid bromine must be conducted in a well-maintained chemical fume hood.[15] Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.[16]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This guide has detailed a validated and chemically robust pathway for the synthesis of this compound, commencing from the readily available starting material, aniline. By navigating the challenges of directing group effects through a multi-step strategy involving nitration, reduction, and terminal polybromination, this protocol provides a reliable framework for obtaining the target molecule. The emphasis on mechanistic understanding, detailed experimental procedures, and rigorous safety protocols ensures that this guide is a valuable resource for professionals in organic synthesis and pharmaceutical development.

References

- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.

- Filo. (2025). Write the reaction and mechanism for the formation of 2,4,6-tribromoaniline.

- Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.

- Homework.Study.com. (n.d.). Synthesis for 4-bromoacetanilide from aniline: Why is it necessary to acylate aniline prior to bromination?

- Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle.

- Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?

- Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.

- YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.

- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

- Unknown Source. (n.d.). Standard Operating Procedure.

- TATA Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- YouTube. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE.

- Slideshare. (n.d.). Bromine handling and safety.

- Tamil Nadu Open University. (n.d.). M.Sc. Chemistry.

- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- PubChem. (n.d.). This compound.

- IJCRT.org. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline.

- PrepChem.com. (n.d.). Preparation of 2,4,6-tribromoaniline.

- YouTube. (2022). Tribromoaniline : Synthesis.

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 3. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Write the reaction and mechanism for the formation of 2,4,6-tribromoanili.. [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | C6H5Br3N2 | CID 15212202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. tatachemicals.com [tatachemicals.com]

- 14. carlroth.com [carlroth.com]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. tnou.ac.in [tnou.ac.in]

Solubility of 2,4,6-Tribromobenzene-1,3-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromobenzene-1,3-diamine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 62477-0-9), a key building block in advanced organic synthesis and materials science.[1] While quantitative solubility data is not extensively documented in publicly available literature, this paper synthesizes foundational chemical principles, data from analogous structures, and expert insights to predict and understand its behavior in various organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate critical data for applications ranging from reaction optimization to formulation development.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aminobenzene derivative featuring a benzene ring symmetrically substituted with three bromine atoms and two amine groups.[1] This unique substitution pattern, with the strong electron-withdrawing effect of the bromine atoms, creates a distinct structural and electronic profile that makes it a valuable precursor in the synthesis of complex functional materials.[1] Its applications include the construction of polycyclic aromatic hydrocarbons (PAHs), covalent organic frameworks (COFs), and novel polymers with tailored electronic and optical properties for use in organic electronics like OLEDs.[1]

For the synthetic chemist and drug development professional, understanding the solubility of this compound is a first-principle necessity. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification strategies (e.g., crystallization), and is a critical parameter in formulating materials for specific applications. This guide addresses the current information gap by providing a robust framework for assessing and determining the solubility of this vital chemical intermediate.

Physicochemical Profile and Structural Considerations

A molecule's solubility is fundamentally governed by its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₃N₂ | PubChem[2] |

| Molecular Weight | 344.83 g/mol | PubChem[2], Benchchem[1] |

| Melting Point | 158-162 °C | Apollo Scientific[3] |

| Appearance | Solid | N/A |

| CAS Number | 62477-06-9 | PubChem[2], Apollo Scientific[3] |

The solubility behavior of this compound is a direct consequence of its molecular structure. It possesses a dualistic nature:

-

Polar Moieties: The two primary amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors and acceptors. This feature promotes interaction with polar solvents.

-

Non-polar Framework: The benzene ring and the three heavy bromine atoms constitute a large, lipophilic, and non-polar backbone. This part of the molecule favors interactions with non-polar solvents.

This dichotomy means that its solubility is a nuanced balance of these opposing characteristics. Based on the fundamental principle of "like dissolves like," we can predict its general solubility profile.[4] Amines with low carbon content are typically water-soluble, but this compound's high molecular weight and extensive bromination suggest poor aqueous solubility.[5] Conversely, its polarity from the amine groups will limit its solubility in purely non-polar aliphatic solvents.

Qualitative Solubility Profile (Predicted)

While specific quantitative data is sparse in the literature, a qualitative assessment can be made based on chemical principles and data from structurally related compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvent's ability to hydrogen bond with the amine groups facilitates dissolution. However, the large non-polar core may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Highly Soluble | These solvents possess strong dipoles and can act as hydrogen bond acceptors, effectively solvating both the polar amine groups and the polarizable aromatic ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions, effectively dissolving compounds with mixed polarity. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The non-polar aromatic solvent can interact favorably with the compound's benzene ring via π-π stacking, but may struggle to solvate the polar amine groups. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The significant polarity of the diamine functionality is unlikely to be overcome by the weak van der Waals forces offered by these solvents. |

| Aqueous | Water | Insoluble | The large, non-polar, hydrophobic structure of the molecule will dominate, leading to insolubility despite the presence of hydrogen-bonding amine groups.[4] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, the following protocol details the gold-standard "Shake-Flask Method," a robust and reliable approach to determine equilibrium solubility. This method ensures that the solvent is fully saturated with the solute, providing a precise measurement.

Workflow Diagram

Caption: Workflow for quantitative solubility determination using the Shake-Flask method.

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (high purity, >95%).

-

Selected organic solvents (analytical grade or higher).

-

Glass vials with screw caps or sealed ampoules.

-

Volumetric flasks and pipettes for accurate dilutions.

-

Isothermal shaker bath or incubator.

-

Centrifuge (optional).

-

Syringe filters (e.g., 0.22 µm PTFE) to remove fine particulates.

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system).

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. "Excess" is critical; a persistent solid phase must be visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours for the undissolved solid to sediment. For very fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid. For maximum accuracy, pass the aliquot through a syringe filter compatible with the solvent.

-

Analysis:

-

Accurately dilute the sampled aliquot with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Measure the concentration of the diluted sample using a pre-calibrated instrument (e.g., UV-Vis spectroscopy by measuring absorbance at λ_max, or HPLC with a standard curve).

-

-

Calculation: Calculate the solubility (S) using the measured concentration (C_measured), the dilution factor (DF), and the appropriate units.

-

S (mg/mL) = C_measured (mg/mL) × DF

-

-

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in accordance with safety data sheets (SDS).

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[3]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15212202, this compound. Retrieved from [Link].

-

Defense Technical Information Center (DTIC). (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link].

- MilliporeSigma. (2025). Safety Data Sheet for 2,4,6-Trimethylbenzene-1,3-diamine.

- Alfa Aesar. (2025). Safety Data Sheet for 1,3-Dibromobenzene.

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link].

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dibromobenzene.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link].

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link].

-

Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link].

- Chemwatch. (n.d.). Safety Data Sheet for 1,3,5-tribromobenzene.

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link].

-

SlideShare. (n.d.). Exp 3 Identification of amine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8986, 2,4,6-Tribromoaniline. Retrieved from [Link].

-

YouTube. (2023). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. Retrieved from [Link]. (Note: A generic YouTube link is used as the original may not be persistent).

-

Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link].

-

OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL. Retrieved from [Link].

Sources

Reactivity of the amine groups in 2,4,6-Tribromobenzene-1,3-diamine

An In-depth Technical Guide on the Reactivity of the Amine Groups in 2,4,6-Tribromobenzene-1,3-diamine

Executive Summary

This compound is a highly functionalized aromatic compound whose unique structural and electronic properties make it a valuable precursor in advanced organic synthesis. This guide provides a comprehensive exploration of the reactivity centered on its two primary amine groups. The presence of three powerfully electron-withdrawing bromine atoms significantly modulates the nucleophilicity and basicity of these amines, presenting both challenges and opportunities for selective chemical transformations. We will delve into the causality behind its reactivity in key reaction classes—including diazotization, acylation, N-alkylation, and condensation—and provide field-proven, detailed protocols for its application. This document serves as a technical resource for professionals leveraging this versatile building block in materials science, organic electronics, and pharmaceutical development.

The Structural and Electronic Landscape of this compound

The reactivity of this compound is a direct consequence of its molecular architecture. A symmetrical benzene ring is substituted with two amine groups at the 1 and 3 positions and three bromine atoms at the 2, 4, and 6 positions.[1][2] This arrangement creates a molecule with a distinct electronic profile and specific steric constraints.

Molecular Properties and Spectroscopic Signature

Understanding the fundamental properties and spectral characteristics is critical for handling and characterizing this compound and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₃N₂ | [1] |

| Molecular Weight | 344.83 g/mol | [1][2] |

| CAS Number | 62477-06-9 | [2][3] |

| Appearance | Solid | [1] |

Spectroscopic Characterization:

-

¹H NMR: Due to the molecule's symmetry, the proton nuclear magnetic resonance spectrum is remarkably simple. It is expected to show a single, distinct signal for the aromatic proton at the C5 position and another signal for the two equivalent amino groups (-NH₂).[1]

-

¹³C NMR: The carbon spectrum will display characteristic signals corresponding to the unique carbon environments: C1/C3 (amine-bound), C2/C4/C6 (bromine-bound), and C5 (proton-bound). The strong electronegativity of the bromine atoms significantly influences the chemical shifts of the adjacent carbons.[1]

-

Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. A key feature is the characteristic isotopic cluster for the molecular ion peak, which arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in a distinctive pattern of peaks that is a hallmark of polybrominated compounds.[1]

The Inductive Effect: How Tribromination Governs Amine Reactivity

The three bromine atoms are the primary governors of the amine groups' reactivity. As highly electronegative halogens, they exert a strong negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. This has two profound consequences:

-

Reduced Basicity: The withdrawal of electron density deactivates the lone pair of electrons on the nitrogen atoms, making them less available to accept a proton. Consequently, the amine groups in this compound are significantly less basic than those in unsubstituted m-phenylenediamine.[1]

-

Decreased Nucleophilicity: The reduced electron density at the nitrogen centers also makes the amine groups less nucleophilic.[1] This means that reactions requiring nucleophilic attack by the amine will proceed more slowly or may require more forcing conditions compared to standard anilines.[4][5]

This electronic modulation is a central theme in the chemistry of this molecule, dictating the choice of reagents, catalysts, and reaction conditions required for successful transformations.

Core Reactivity and Synthetic Protocols

The amine functionalities are the primary hubs for synthetic modification, enabling a wide range of transformations.

Diazotization: Gateway to Diverse Functionalities

As primary aromatic amines, both amino groups can undergo diazotization upon reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][6] The resulting arenediazonium salts are remarkably versatile intermediates, though often unstable at elevated temperatures.[7][8][9]

The stability of these diazonium salts is comparatively higher than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[8][9] These intermediates can be converted into a vast array of functional groups, including hydroxyls, halides, and cyano groups, via well-established procedures like the Sandmeyer and Schiemann reactions.[1][7]

Caption: Workflow for diazotization and subsequent substitution.

Protocol 1: General Procedure for Diazotization This protocol is a representative method and should be adapted based on the specific substrate and desired downstream reaction.

-

Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 3 M HCl) in a flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice-water bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (2.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically accompanied by a color change.

-

Immediate Use: The resulting solution of the diazonium salt is generally used immediately in the next synthetic step without isolation.

Causality and Trustworthiness: The use of a strong acid is crucial for generating the active electrophile, the nitrosonium ion (NO⁺).[6][9] Maintaining a low temperature (0-5 °C) is the most critical parameter for ensuring the trustworthiness of this protocol, as it prevents the premature decomposition of both nitrous acid and the target diazonium salt, which would otherwise lead to unwanted side products, particularly phenols.[9][10]

Acylation: Amide Formation for Protection and Derivatization

The amine groups readily react with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives.[1] This reaction is fundamental for two primary purposes:

-

Protecting Groups: The amide functionality is significantly less reactive than the amine, effectively "protecting" it from participating in subsequent reactions. This is a key strategy for achieving selectivity in molecules with multiple reactive sites.[11]

-

Functionalization: Acylation can introduce new functional moieties into the molecule, altering its physical, chemical, and biological properties.[11][12]

Caption: General scheme for the diacylation of the diamine.

Protocol 2: Diacylation with Acetyl Chloride

-

Setup: Suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the suspension. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture to 0 °C and add acetyl chloride (2.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the di-acetylated product.

Expertise in Action: While the reaction can proceed without a base, the inclusion of pyridine or triethylamine is standard practice in acylation protocols. It neutralizes the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive and leading to an incomplete reaction.[11] The choice of an aprotic solvent like DCM prevents any competing reaction with the highly reactive acid chloride.

N-Alkylation: Navigating Challenges of Selectivity

Direct alkylation of the amine groups with alkyl halides is possible but often difficult to control.[1] The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of complex product mixtures, including tertiary amines and even quaternary ammonium salts.

A more reliable and selective method for N-alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ by a mild reducing agent to the desired secondary amine.[13]

Protocol 3: Mono-N-Alkylation via Reductive Amination This protocol is designed to favor mono-alkylation by using an excess of the diamine starting material.

-

Setup: Dissolve this compound (2.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly effective as it is mild and selective for the iminium ion over the starting carbonyl compound.[13]

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the carbonyl compound by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purification: After solvent removal, purify the crude mixture using column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated side product.

Self-Validating System: The choice of sodium triacetoxyborohydride is key to the protocol's success. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is less likely to reduce the aldehyde/ketone starting material directly, ensuring that reduction only occurs after the imine has formed. This selectivity is the cornerstone of a self-validating reductive amination system.[13]

Condensation Reactions and Heterocycle Formation

The diamine can condense with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases).[1] This reaction is particularly important in materials science, where the condensation of multifunctional amines with multi-aldehyde monomers is a primary strategy for constructing Covalent Organic Frameworks (COFs).[1][14] The imine linkages form the robust, porous network structures characteristic of these materials.[14]

Applications in Advanced Materials and Synthesis

The unique reactivity of this compound makes it a strategic precursor in several high-value applications.

-

Covalent Organic Frameworks (COFs): Its rigid core and two reactive amine sites make it an ideal monomer for creating extended, crystalline, porous polymers through condensation reactions. These materials are heavily researched for applications in gas storage, separation, and catalysis.[1]

-

Organic Electronics: The tribrominated diamine core is used in the construction of complex polycyclic aromatic hydrocarbons (PAHs).[1] Derivatives have demonstrated enhanced π-π stacking and improved charge transport mobility, making them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.[1]

-

Dendrimers and Polymers: The molecule serves as a branching point in the synthesis of novel aromatic dendrimers and specialized polymers, which have found use in applications such as gas separation membranes.[1]

Conclusion

This compound is more than a simple aromatic diamine; it is a precisely engineered building block whose reactivity is finely tuned by its halogen substituents. The electron-withdrawing nature of the bromine atoms tempers the reactivity of the amine groups, allowing for controlled, predictable transformations when the correct protocols are employed. Understanding the interplay between the electronic effects of the substituents and the inherent nucleophilicity of the amines is paramount. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to harness the synthetic potential of this versatile compound in creating next-generation materials and complex molecular architectures.

References

- This compound - Benchchem.Benchchem Product Page.

- An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.

- Reactivity of amines with hypochlorous acid: Computational study of steric, electronic, and medium effects.

- This compound | C6H5Br3N2 | CID 15212202.PubChem.

- This compound - Apollo Scientific.Apollo Scientific Product Page.

- Amine Reactivity.

- Diazotis

- Diazotiz

- Chemical Reactions of Amines.

- Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP.

- 14.

- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C

- Improved Process for the Continuous Acyl

- Application Notes and Protocols for the Selective Functionalization of 3,5-Dibromobenzene-1,2-diamine.Benchchem.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- US Patent US5874547A - Diazotization of amines.

- Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5Br3N2 | CID 15212202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 62477-06-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Electronic Properties of 2,4,6-Tribromobenzene-1,3-diamine Derivatives

Introduction: The Strategic Importance of Substituted Benzene-1,3-diamines in Advanced Materials

The unique electronic landscape of the 2,4,6-tribromobenzene-1,3-diamine core offers a compelling platform for the design of novel organic materials. The strategic placement of three electron-withdrawing bromine atoms onto the benzene-1,3-diamine scaffold significantly alters the electron density and reactivity of the amine functionalities.[1] This molecular architecture creates a foundation for materials with tailored electronic and optical properties, finding potential applications in the realm of organic electronics, such as organic light-emitting diodes (OLEDs), and as precursors for complex polycyclic aromatic hydrocarbons.[1] The inherent rigidity of the aromatic core, combined with the reactive amine sites, makes these derivatives valuable monomers for the synthesis of advanced polymers and covalent organic frameworks (COFs).[1]

This guide provides a comprehensive overview of the synthesis, characterization, and electronic properties of this compound derivatives. We will delve into the theoretical underpinnings of their electronic structure and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their respective fields.

Synthesis and Structural Characterization: Establishing the Molecular Framework

The synthesis of this compound and its derivatives is a critical first step that dictates the final properties of the material. A common synthetic route involves the controlled bromination of m-phenylenediamine. The purity and structural integrity of the synthesized compounds are paramount and are typically verified using a suite of analytical techniques.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a singlet for the aromatic proton at the C5 position and a broad singlet for the amine protons.[1]

-

Mass Spectrometry (MS): Provides precise molecular weight determination and fragmentation patterns that confirm the elemental composition. The presence of three bromine atoms results in a characteristic isotopic pattern.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups, particularly the N-H stretches of the amine groups and the C-Br stretches.

Unveiling the Electronic Landscape: A Multi-faceted Approach

The electronic properties of this compound derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap, are the cornerstone of their functionality in electronic devices. A combination of electrochemical, spectroscopic, and computational methods is employed for a thorough characterization.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules and to estimate their HOMO and LUMO energy levels.[2][3] The oxidation potential is related to the HOMO level (the energy required to remove an electron), while the reduction potential is related to the LUMO level (the energy gained when an electron is added).

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Preparation: Dissolve the this compound derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup:

-

Working Electrode: A glassy carbon or platinum electrode is typically used. Polish the electrode surface with alumina slurry and sonicate in a suitable solvent before each experiment to ensure a clean and reproducible surface.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe the oxidation peak.

-

Reverse the scan direction to observe the corresponding reduction peak.

-

The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis and HOMO/LUMO Estimation:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]

-

-

The strong electron-withdrawing nature of the bromine atoms in this compound is expected to lower the HOMO energy level compared to unsubstituted m-phenylenediamine, making it more resistant to oxidation.[1]

Spectroscopic Characterization: UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to determine the optical band gap (Eg). The absorption of UV or visible light promotes an electron from the HOMO to the LUMO.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane, or dimethylformamide).

-

Solution Preparation: Prepare a dilute solution of the this compound derivative. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.

-

Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to use as a baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption onset (λonset) from the low-energy edge of the absorption spectrum.

-

The optical band gap can be estimated from the absorption onset using the Planck-Einstein relation:

-

Eg (eV) = 1240 / λonset (nm)

-

-

For aniline and its derivatives, characteristic absorption bands are observed in the UV region, which can be attributed to π-π* transitions within the benzene ring.[4][5][6] The presence of substituents and their electronic nature (electron-donating or -withdrawing) can cause a shift in these absorption bands.

| Parameter | Description | Typical Range for Aromatic Amines |

| λmax | Wavelength of maximum absorbance. | 230 - 400 nm |

| λonset | Wavelength at the onset of absorption. | 300 - 450 nm |

| Optical Band Gap (Eg) | Estimated from λonset. | 2.8 - 4.1 eV |

Table 1: Typical UV-Vis Spectroscopic Data for Aromatic Amines.

Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of molecules.[7][8] DFT calculations can provide detailed information about the molecular orbitals, their energy levels, and the electron density distribution.

-

Geometry Optimization: The molecular structure of the this compound derivative is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular electrostatic potential.

DFT studies on substituted diaminobenzenes have shown that the nature and position of the substituents have a significant impact on the HOMO-LUMO energy gap.[9] Electron-withdrawing groups, such as bromine, tend to lower both the HOMO and LUMO energy levels, with the magnitude of the effect depending on their position on the ring.

Conductivity of Materials Derived from this compound

While this compound itself is not expected to be highly conductive, it serves as a monomer for the synthesis of polymers that may exhibit interesting conductivity properties. The electronic properties of the monomer unit, such as a relatively low oxidation potential and the potential for extended π-conjugation in the polymer, are prerequisites for conductivity.

Polymers synthesized from aromatic diamines, such as polyanilines and polyimides, can exhibit a wide range of electrical conductivities upon doping.[10][11] The conductivity of these materials is highly dependent on the polymer structure, morphology, and the nature and concentration of the dopant.

Conductivity Measurement:

The electrical conductivity of thin films or pellets of polymers derived from this compound can be measured using the four-point probe or two-point probe method. These techniques involve applying a current through the material and measuring the resulting voltage drop to determine the resistance, from which the conductivity can be calculated.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of compounds for the development of advanced organic materials. The presence of both electron-withdrawing bromine atoms and electron-donating amine groups on the same aromatic core creates a unique electronic structure that can be further tuned through chemical modification. The methodologies outlined in this guide, encompassing electrochemical, spectroscopic, and computational approaches, provide a robust framework for the comprehensive characterization of the electronic properties of these materials.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored HOMO/LUMO levels for specific applications in organic electronics. The development of polymers and covalent organic frameworks from these building blocks holds significant promise for creating materials with enhanced charge transport properties and stability. A deeper understanding of the structure-property relationships, guided by the systematic application of the techniques described herein, will be crucial for unlocking the full potential of this versatile molecular scaffold.

References

- Cihaner, A., & Önal, A. M. (2006). Electrochemical Polymerization of Para‐Substituted Haloanilines. Journal of the Electrochemical Society, 153(3), E49.

-

Gamry Instruments. (n.d.). Cyclic Voltammetry. Retrieved from [Link]

- Al-Otaibi, J. S., Al-Majid, A. M., & El-Emam, A. A. (2014). Theoretical Study of Substituent Effects on Electronic and Structural Properties of 2,4-Diamino-5-para-substituted-phenyl-6-ethyl-pyrimidines. International Journal of Chemical and Molecular Engineering, 8(1), 60-64.

- Aaltonen, T., & Efimov, A. (2018). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 83(15), 8256-8264.

-

Keithley Instruments. (2015, November 13). How to Perform Cyclic Voltammetry Measurements [Video]. YouTube. [Link]

- Wang, Y., Liu, H., & Wang, C. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research, 20(3-4), 287-307.

- Pereira, F. R., Rivelino, R., Mota, F. D. B., & Kakanakova-Georgieva, A. (2023). Electronic Properties of Functionalized Diamanes for Field-Emission Displays.

- Li, Y., Yan, B., & Lei, W. (2023). Conductivity Measurement for Non-Magnetic Materials Using Eddy Current Method with a Novel Simplified Model. Sensors, 23(15), 6759.

- Akbar, S. A., & Satria, E. (2019). UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Rasayan Journal of Chemistry, 12(3), 1363-1369.

- Al-Qurashi, O. S., Wazzan, N., & Obot, I. B. (2019). Exploring the effect of mono-and di-fluorinated triphenylamine-based molecules as electron donors for dye-sensitised solar cells. Journal of Taibah University for Science, 13(1), 868-877.

-

Kavitha, E., & Rajeswarapalanichamy, R. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][2][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India, 17(Special Issue 1), 54-72.

- Das, A., & Karthikeyan, B. (2014). UV-visible spectra of aniline polymerized for 24 h with 0.1 U/mL of 7D5L and different concentrations of SDBS (10-fold diluted) (a). Aniline (15 mM) polymerization followed by the increase of absorbance at 800 nm, using 5 mM SDBS and 0.1 (diamonds), 1 (squares) or 2 U/mL (crosses) of pure 7D5L produced in A. oryzae (b).

- Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv.

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

- Arjunan, V., Santhanam, R., & Mohan, S. (2012). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 196-204.

- Inzelt, G., & Pineri, M. (1986). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 208(1-2), 141-155.

- Li, Y., Wu, Q., & Wang, C. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv.

- Palaniappan, S., & Kamal, A. (2007). Synthesis of Various Polyaniline / Clay Nanocomposites Derived from Aniline and Substituted Aniline Derivatives by Mechanochemical Intercalation Method. Journal of Macromolecular Science, Part A, 44(11), 1189-1196.

-

Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Retrieved from [Link]

- Hsiao, S. H., & Li, C. L. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 9(12), 685.

- Aly, K. I., & Hussein, M. A. (2010). New Polymer Syntheses, Part 44: Synthesis, Characterization, and Corrosion Inhibition Behavior of New Polyurea Derivatives Based on Diaryl Ether in the Polymers Backbone. Journal of Applied Polymer Science, 117(1), 619-626.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of substitution on the optical properties and HOMO-LUMO gap of oligomeric paraphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2,4,6-Tribromobenzene-1,3-diamine into Novel Polymer Architectures: A Technical Guide for Advanced Applications

Foreword: Unlocking New Frontiers in Polymer Science

For researchers, scientists, and drug development professionals, the quest for novel materials with precisely tailored properties is a perpetual endeavor. In this pursuit, the judicious selection of monomeric building blocks is paramount. This technical guide introduces 2,4,6-Tribromobenzene-1,3-diamine, a halogenated aromatic diamine, as a compelling monomer for the synthesis of a new generation of high-performance polymers. Its unique structural and electronic characteristics—a rigid aromatic core, three strategically positioned bromine atoms, and two reactive amine functionalities—offer a versatile platform for creating polymers with exceptional thermal stability, inherent flame retardancy, and a latent capacity for post-polymerization functionalization. This guide will provide an in-depth exploration of the synthesis, characterization, and potential applications of polymers derived from this intriguing monomer, with a particular focus on their relevance in advanced materials and drug delivery systems.

The Monomer: this compound at a Glance

This compound is a crystalline solid with the molecular formula C₆H₅Br₃N₂.[1] The presence of three electron-withdrawing bromine atoms on the benzene ring significantly influences the reactivity of the two amine groups, rendering them less basic than their non-halogenated counterparts. This electronic modification, coupled with the steric hindrance imposed by the bromine atoms, dictates the choice of polymerization methodologies and influences the properties of the resulting polymers.

Key Attributes of this compound as a Monomer:

-

Inherent Flame Retardancy: The high bromine content contributes directly to the flame-retardant properties of the resulting polymers, a critical attribute for materials used in electronics, aerospace, and construction.[2][3][4]

-

High Thermal Stability: The aromatic backbone imparts exceptional thermal and oxidative stability, leading to polymers capable of withstanding demanding high-temperature applications.[5][6]

-

Chemical Resistance: The robust aromatic structure and the presence of stable carbon-bromine bonds suggest that polymers derived from this monomer will exhibit excellent resistance to a wide range of chemicals.

-

Reactive Handles for Functionalization: The bromine atoms serve as latent reactive sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery.[7][8]

-

Rigid Rod-like Structure: The monomer's geometry can lead to the formation of rigid-rod or semi-rigid polymers, which are known for their high modulus and strength.[9]

Strategic Polymerization Pathways

The synthesis of high-molecular-weight polymers from this compound necessitates the careful selection of polymerization techniques that can overcome the reduced nucleophilicity of the amine groups and potential steric hindrance. The following step-growth polymerization methods are proposed as the most viable routes.

Polyamide Synthesis via Low-Temperature Solution Polycondensation

The reaction of aromatic diamines with diacyl chlorides is a well-established method for producing aromatic polyamides (aramids).[9] This approach is particularly suitable for monomers like this compound, where the reactivity of the amine groups is attenuated.

Conceptual Experimental Protocol:

-

Monomer Dissolution: In a flame-dried, nitrogen-purged reaction vessel, dissolve equimolar amounts of this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent like lithium chloride (LiCl).

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

-

Diacyl Chloride Addition: Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) as a solution in the same solvent.

-

Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for 12-24 hours under a nitrogen atmosphere with continuous stirring.

-

Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it under vacuum at an elevated temperature.

Causality Behind Experimental Choices:

-

Low Temperature: Controls the reaction rate, preventing side reactions and allowing for the formation of high-molecular-weight polymers.

-

Polar Aprotic Solvent: Ensures the solubility of both the monomers and the growing polymer chain.

-

Lithium Chloride: Enhances the solubility of the rigid aromatic polyamide by disrupting intermolecular hydrogen bonding.

Polyimide Synthesis via a Two-Step Polycondensation

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties.[10][11] The synthesis typically proceeds through a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

Conceptual Experimental Protocol:

-